4-Chloro-6-(trifluoromethyl)nicotinic acid
Overview
Description
4-Chloro-6-(trifluoromethyl)nicotinic acid is an organic compound with the molecular formula C7H3ClF3NO2 It is a derivative of nicotinic acid, characterized by the presence of a chlorine atom at the 4-position and a trifluoromethyl group at the 6-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-(trifluoromethyl)nicotinic acid can be achieved through several methods. One common approach involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as starting materials. The reaction proceeds through a series of steps including cyclization, chlorination, and hydrolysis .
Another method involves the use of 4,4,4-trifluoroacetoacetate and cyanoacetamide as raw materials. Potassium hydroxide is used as a catalyst to obtain 2,6-dihydroxy-3-cyano-4-trifluoromethyl pyridine, which is then chlorinated using phosphorus oxychloride (POCl3) to yield 2,6-chloro-3-cyano-4-trifluoromethyl pyridine. The final product is obtained through catalytic hydrogenolysis and hydrolysis .
Industrial Production Methods
For industrial production, the methods mentioned above can be scaled up. The use of readily available raw materials and straightforward reaction conditions makes these methods suitable for large-scale synthesis. The process involves careful control of reaction parameters to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-(trifluoromethyl)nicotinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be replaced by other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted nicotinic acid derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
4-Chloro-6-(trifluoromethyl)nicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 4-Chloro-6-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The presence of the trifluoromethyl group enhances its lipophilicity, allowing it to interact more effectively with hydrophobic sites on target molecules. The chlorine atom can participate in various interactions, including hydrogen bonding and van der Waals forces, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)nicotinic acid: Similar structure but lacks the chlorine atom at the 4-position.
4-Chloro-2-(trifluoromethyl)nicotinic acid: Similar structure but with the trifluoromethyl group at the 2-position.
Uniqueness
4-Chloro-6-(trifluoromethyl)nicotinic acid is unique due to the specific positioning of the chlorine and trifluoromethyl groups, which imparts distinct chemical and physical properties.
Biological Activity
4-Chloro-6-(trifluoromethyl)nicotinic acid (CAS Number: 1060810-66-3) is a compound of considerable interest in biological and pharmaceutical research. This article explores its biological activity, synthesis methods, and relevant studies that highlight its potential applications.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C₇H₄ClF₃N₁O₂ |
Molecular Weight | 191.56 g/mol |
Density | 1.5 ± 0.1 g/cm³ |
Melting Point | 193-197 °C |
Boiling Point | 259.3 ± 40 °C |
Flash Point | 110.6 ± 27.3 °C |
These properties indicate that the compound is a solid at room temperature with significant stability under standard conditions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, including:
- Cyclization Reaction : Utilizing 4,4,4-trifluoroacetoacetate and cyanoacetamide as starting materials, potassium hydroxide serves as a catalyst to produce intermediates that eventually yield the target compound through chlorination and hydrogenolysis processes .
- Catalytic Hydrogenolysis : The compound can also be synthesized through Pd/C catalytic hydrogenolysis of specific pyridine derivatives, enhancing the efficiency of the reaction while minimizing hazardous by-products .
Antimicrobial Properties
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced biological activities, including antimicrobial effects. For instance, studies on related nicotinic acid derivatives have shown significant antibacterial activity against various pathogens:
- Staphylococcus aureus
- Klebsiella pneumoniae
- Pseudomonas aeruginosa
In vitro tests indicated that certain derivatives exhibited effective inhibition at low concentrations, suggesting that the trifluoromethyl group contributes to increased potency .
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within microbial cells. The presence of the trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular components, potentially disrupting normal function and leading to cell death .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various nicotinic acid derivatives against clinical isolates. The results indicated that compounds similar to this compound showed promising results against resistant strains of bacteria, highlighting their potential as novel antimicrobial agents .
- Pharmacological Applications : Another study explored the role of trifluoromethyl-containing compounds in enhancing drug efficacy in treating inflammatory diseases and infections. The results suggested that these compounds could serve as valuable leads in drug development due to their unique biological activity profiles .
Properties
IUPAC Name |
4-chloro-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO2/c8-4-1-5(7(9,10)11)12-2-3(4)6(13)14/h1-2H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIGVUOHSGVRSIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060810-66-3 | |
Record name | 4-Chloro-6-(trifluoromethyl)nicotinic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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